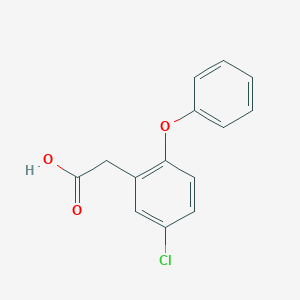

2-(5-Chloro-2-phenoxyphenyl)acetic acid

Descripción general

Descripción

2-(5-Chloro-2-phenoxyphenyl)acetic acid is an organic compound with the chemical formula C14H11ClO3. It appears as a white crystalline powder and has a melting point of approximately 123-125°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid typically involves the reaction of 2-bromophenol with benzoyl chloride to form benzoyl chloride phenol, which is then reacted with chloroacetic acid to produce the target compound . The reaction conditions often include the use of dry dichloromethane (DCM) and lutidine as solvents, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Chloro-2-phenoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of phenoxy derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(5-Chloro-2-phenoxyphenyl)acetic acid is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Key Drugs Synthesized

- Diclofenac : A widely used anti-inflammatory medication effective in treating pain and inflammation.

- Etodolac : Another NSAID utilized for managing osteoarthritis and rheumatoid arthritis.

The compound exhibits notable biological activities, particularly as an anti-inflammatory agent. Its ability to inhibit certain cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9) suggests potential implications for drug-drug interactions, necessitating careful consideration during therapeutic use .

Case Study: Drug Interaction

Research indicates that the inhibitory effects of this compound on cytochrome P450 enzymes may influence the pharmacokinetics of concomitant drugs. For instance, when co-administered with other medications metabolized by these enzymes, it can alter their efficacy and safety profiles.

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a herbicide and plant growth regulator.

Herbicidal Properties

- Effective against a variety of weeds in crops such as soybean, corn, and cotton.

- Helps in controlling weed populations that threaten crop yields.

Plant Growth Regulation

The compound is also employed to enhance fruit growth in crops like tomatoes and grapes, promoting better yields and quality .

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in other industries:

Food and Beverage Industry

It serves as a flavoring agent and preservative in various food products, contributing to taste enhancement and shelf-life extension .

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-2-phenoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chloro-2-phenoxyphenyl)acetic acid

- 2-(3-Chloro-2-phenoxyphenyl)acetic acid

- 2-(2-Chloro-2-phenoxyphenyl)acetic acid

Uniqueness

2-(5-Chloro-2-phenoxyphenyl)acetic acid is unique due to its specific chloro and phenoxy substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Actividad Biológica

2-(5-Chloro-2-phenoxyphenyl)acetic acid, with the chemical formula C14H11ClO3, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its anti-inflammatory properties, but emerging research indicates potential applications in other therapeutic areas, including anticonvulsant activity. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The structure of this compound features a phenoxy group and a chloro substituent, which may influence its biological activity. The presence of the acetic acid moiety suggests potential interactions with biological systems, particularly in mimicking plant hormones known as auxins, which regulate growth and development in plants.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro and in vivo studies have demonstrated its ability to inhibit inflammatory responses comparable to standard anti-inflammatory drugs such as diclofenac sodium.

- Mechanism of Action : The compound likely exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 0.06 - 0.97 | Moderate to potent COX-2 inhibition |

| Mefenamic Acid | 1.98 | Standard COX inhibitor |

| Celecoxib | 0.05 | Highly selective COX-2 inhibitor |

Anticonvulsant Activity

In addition to its anti-inflammatory properties, derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. A study reported the synthesis of novel triazole derivatives based on the structure of this compound, revealing promising results in protecting against seizures induced by pentylenetetrazole (PTZ).

- Key Findings :

Case Studies

-

Study on Anti-inflammatory Effects :

- In a controlled experiment, mice treated with this compound exhibited reduced paw swelling compared to untreated controls, demonstrating its efficacy in reducing inflammation.

- The compound also significantly lowered levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Anticonvulsant Study :

- Mice were administered various synthesized derivatives of the compound prior to PTZ exposure.

- The results indicated that certain modifications enhanced anticonvulsant activity while maintaining low toxicity profiles.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary studies suggest that this compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.

Propiedades

IUPAC Name |

2-(5-chloro-2-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMKNEIUKHPJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509338 | |

| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-20-2 | |

| Record name | 5-Chloro-2-phenoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.